4-bromo-1-(4-methoxyphenyl)-1H-pyrazole 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1215007-02-5
VCID: VC2676876
InChI: InChI=1S/C10H9BrN2O/c1-14-10-4-2-9(3-5-10)13-7-8(11)6-12-13/h2-7H,1H3
SMILES: COC1=CC=C(C=C1)N2C=C(C=N2)Br
Molecular Formula: C10H9BrN2O
Molecular Weight: 253.09 g/mol

4-bromo-1-(4-methoxyphenyl)-1H-pyrazole

CAS No.: 1215007-02-5

Cat. No.: VC2676876

Molecular Formula: C10H9BrN2O

Molecular Weight: 253.09 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-1-(4-methoxyphenyl)-1H-pyrazole - 1215007-02-5

Specification

CAS No. 1215007-02-5
Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
IUPAC Name 4-bromo-1-(4-methoxyphenyl)pyrazole
Standard InChI InChI=1S/C10H9BrN2O/c1-14-10-4-2-9(3-5-10)13-7-8(11)6-12-13/h2-7H,1H3
Standard InChI Key NDBWMAJYBWMUBE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C=C(C=N2)Br
Canonical SMILES COC1=CC=C(C=C1)N2C=C(C=N2)Br

Introduction

Structural Characteristics and Basic Properties

4-Bromo-1-(4-methoxyphenyl)-1H-pyrazole (CAS: 1215007-02-5) is a heterocyclic compound with a molecular formula of C₁₀H₉BrN₂O and a molecular weight of 253.09 g/mol . Its structure consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms, with a bromine atom at position 4 and a 4-methoxyphenyl group attached to the nitrogen at position 1.

Physical and Chemical Properties

The compound's key physicochemical properties are summarized in Table 1:

PropertyValueReference
Molecular FormulaC₁₀H₉BrN₂O
Molecular Weight253.09 g/mol
XLogP3-AA2.6
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Exact Mass251.98983 Da
Create Date2011-10-30
Modify Date2025-03-01

The compound's structure includes several key functional groups that contribute to its chemical reactivity and potential biological activities. The bromine substituent at position 4 of the pyrazole ring serves as an excellent leaving group, facilitating various transformations including nucleophilic substitution and cross-coupling reactions. The methoxy group on the phenyl ring enhances the compound's solubility in organic solvents and can participate in hydrogen bonding interactions with potential biological targets.

Synthesis Methods

The synthesis of 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole has been documented in scientific literature, with several approaches available depending on the starting materials and desired scale.

Synthesis via Bromination

One of the most common methods for synthesizing 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole involves the bromination of 1-(4-methoxyphenyl)-1H-pyrazole using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) . The reaction proceeds under mild conditions at room temperature (approximately 23°C) for 3.5 hours, yielding the desired product with a high yield of approximately 95% .

The reaction can be represented as follows:

1-(4-methoxyphenyl)-1H-pyrazole + NBS → 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole (95% yield)

This method is advantageous due to its high yield, mild reaction conditions, and the relatively simple purification process.

Alternative Synthetic Approaches

While the direct bromination using NBS is the most documented approach, other synthetic pathways might involve:

  • N-arylation of 4-bromo-1H-pyrazole with 4-methoxyaryl halides under copper or palladium catalysis

  • Construction of the pyrazole ring with the bromine already incorporated, followed by N-arylation

These alternative approaches may be preferred in specific scenarios, such as when certain starting materials are more readily available or when selective functionalization is required.

Spectral and Analytical Data

Spectroscopic and analytical techniques are essential for characterizing and confirming the structure of 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole.

Spectroscopic Identification

The compound can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) .

NMR Spectroscopy

Identifier TypeValueReference
IUPAC Name4-bromo-1-(4-methoxyphenyl)pyrazole
InChIInChI=1S/C10H9BrN2O/c1-14-10-4-2-9(3-5-10)13-7-8(11)6-12-13/h2-7H,1H3
InChIKeyNDBWMAJYBWMUBE-UHFFFAOYSA-N
SMILESCOC1=CC=C(C=C1)N2C=C(C=N2)Br

Chemical Reactivity

The presence of specific functional groups in 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole confers distinct reactivity patterns that make it valuable in synthetic chemistry.

Reactivity of the Bromine Substituent

The bromine atom at position 4 of the pyrazole ring is particularly reactive toward nucleophilic substitution and transition metal-catalyzed coupling reactions. This reactivity profile enables the compound to serve as a versatile intermediate in the synthesis of more complex molecules.

Nucleophilic Substitution Reactions

The bromine atom can be displaced by various nucleophiles, including:

  • Amines to form amino-substituted pyrazoles

  • Thiols to form thioether-substituted pyrazoles

  • Alcohols/alkoxides to form alkoxy-substituted pyrazoles

Cross-Coupling Reactions

The compound can participate in various palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura coupling with boronic acids or esters

  • Heck reactions with alkenes

  • Sonogashira coupling with terminal alkynes

Recent Research and Future Directions

The field of pyrazole chemistry continues to evolve, with ongoing research exploring new synthetic methodologies and applications of derivatives like 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole.

Recent Synthetic Innovations

Recent advances in synthetic methodologies have focused on developing more efficient, environmentally friendly approaches to pyrazole derivatives. These include:

  • Microwave-assisted synthesis for reduced reaction times and improved yields

  • Flow chemistry approaches for scalable production

  • Green chemistry principles applied to reduce waste and hazardous reagents

Emerging Applications

Emerging applications of pyrazole derivatives similar to 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole include:

  • Target-Specific Drug Design: Designing compounds that target specific enzymes or receptors implicated in disease pathways.

  • Combination Therapies: Exploring the synergistic effects of pyrazole derivatives with established therapeutic agents.

  • Advanced Materials: Investigating the potential of pyrazole derivatives in materials science, including sensing applications and organic electronics.

Table 2: Comparison of 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole with Related Compounds

CompoundStructure VariationPotential Advantage
4-bromo-1-(4-methoxyphenyl)-1H-pyrazoleStandard compoundVersatile intermediate for various transformations
4-bromo-3-(4-methoxyphenyl)-1-methyl-1H-pyrazoleMethyl at N1, methoxyphenyl at C3Different electronic distribution and potential biological activity
4-bromo-1-(4-methoxybenzyl)-1H-pyrazoleMethoxybenzyl instead of methoxyphenylAdded flexibility due to the additional methylene group
4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazoleAdditional methoxyphenyl groupEnhanced interaction potential with biological targets

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